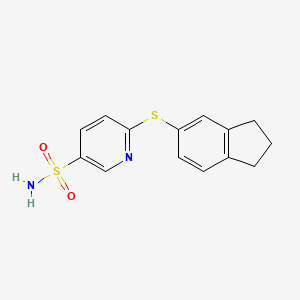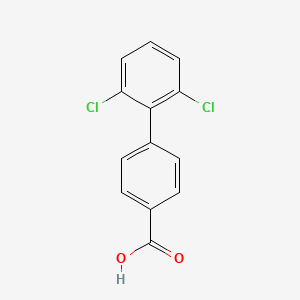
2',6'-Dichlorobiphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dichlorobiphenyl-4-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single carbon-carbon bond, with two chlorine atoms substituted at the 2’ and 6’ positions and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichlorobiphenyl-4-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting dichlorobiphenyl is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 2’,6’-Dichlorobiphenyl-4-carboxylic acid may involve more efficient and scalable methods, such as continuous flow reactors for the chlorination step and optimized conditions for the carboxylation reaction to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Dichlorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of biphenyl derivatives with hydroxyl or alkyl groups.
Substitution: Formation of biphenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2’,6’-Dichlorobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,6’-Dichlorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2’,6’-Dichlorobiphenyl-4-carboxylic acid
- 2’,6’-Difluorobiphenyl-4-carboxylic acid
- 2’,6’-Dibromobiphenyl-4-carboxylic acid
- 2’,6’-Diiodobiphenyl-4-carboxylic acid
Comparison: 2’,6’-Dichlorobiphenyl-4-carboxylic acid is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased reactivity and potential for halogen bonding. Compared to its fluorinated, brominated, or iodinated counterparts, it may exhibit different reactivity patterns and interactions with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
282727-22-4 |
|---|---|
Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) |
InChI Key |
YIFLGTJYNKWBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
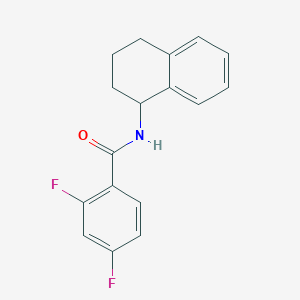
![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
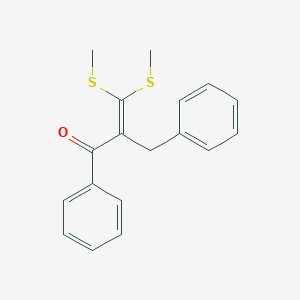
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
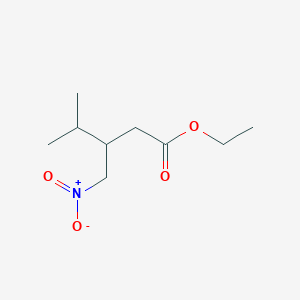
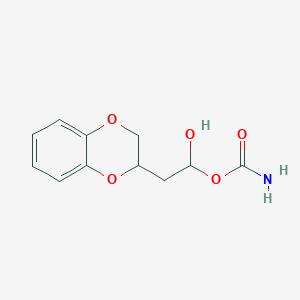
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
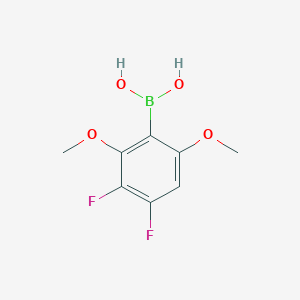
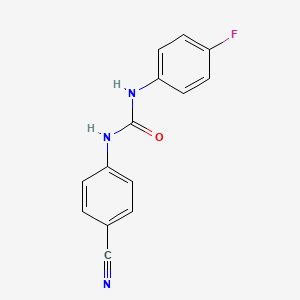
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
